Product packaging for Methyl 4,5-diamino-2-methoxybenzoate(Cat. No.:CAS No. 59338-85-1)

Methyl 4,5-diamino-2-methoxybenzoate

Cat. No.: B1606739
CAS No.: 59338-85-1
M. Wt: 196.2 g/mol
InChI Key: SUSCULWPEGQASI-UHFFFAOYSA-N
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Description

Overview of Diaminobenzoate Derivatives in Chemical Research

Diaminobenzoic acid derivatives are a class of aromatic compounds characterized by a benzoic acid core substituted with two amino groups. These structures are of considerable interest in chemical and pharmaceutical research due to their versatile reactivity. The presence of both an acidic carboxyl group (or its ester) and basic amino groups on the same aromatic ring imparts a unique chemical character, allowing for a wide range of chemical transformations.

In the realm of materials science, diaminobenzoate derivatives serve as monomers for the synthesis of high-performance polymers. Their ability to form strong hydrogen bonds and participate in polymerization reactions makes them valuable in the creation of thermally stable and mechanically robust materials.

Furthermore, these derivatives have been investigated for their biological activities. For instance, certain 3,4-diaminobenzoic acid derivatives have been explored as inhibitors of enzymes like the oxytocinase subfamily of M1 aminopeptidases, which play roles in the human immune response. nih.gov The structural motif of a diaminobenzoic acid is also found in natural products and has been a target for the development of novel therapeutic agents. The simple modification of compounds like 4-aminobenzoic acid (PABA) can lead to derivatives with significant antimicrobial and cytotoxic properties. nih.gov

Significance of Methyl 4,5-diamino-2-methoxybenzoate as a Synthetic Intermediate and Building Block

This compound (CAS No. 59338-85-1) holds particular importance as a synthetic intermediate, primarily for the construction of heterocyclic ring systems. cymitquimica.com The key feature of this molecule is the ortho-disposed diamino groups, which are primed for cyclization reactions with a variety of electrophiles.

This arrangement makes it an ideal precursor for the synthesis of benzimidazoles, a prominent class of heterocyclic compounds with a wide spectrum of biological activities. The reaction of an ortho-phenylenediamine, such as this compound, with aldehydes or carboxylic acids (or their derivatives) is a fundamental method for constructing the benzimidazole (B57391) core. The resulting benzimidazole will bear the methoxy (B1213986) and methyl ester substituents at positions that can be further modified, allowing for the generation of diverse chemical libraries for drug discovery and materials science applications.

The methoxy and methyl ester groups on the benzene (B151609) ring also play a crucial role. They modulate the electronic properties of the aromatic system and provide additional sites for chemical functionalization, enhancing the synthetic utility of this building block. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules.

Historical Perspective on the Research and Utility of this compound

The synthesis of related diaminobenzoic acid esters has been documented in patents, for instance, starting from nitrated precursors which are subsequently reduced. A common synthetic route involves the nitration of a suitable benzoic acid derivative, followed by the reduction of the nitro groups to amino groups. For example, the synthesis of 3,4-diaminobenzoic acid esters has been achieved by the esterification and subsequent reduction of 4-amino-3-nitrobenzoic acid. google.com It is highly probable that the synthesis of this compound follows a similar pathway, likely starting from a corresponding dinitro- or amino-nitro-benzoic acid derivative.

The utility of such compounds as dye precursors has also been explored, indicating a history of application in industrial chemistry beyond the pharmaceutical sector. google.com The ongoing interest in aminobenzoic acid and its derivatives for bioproduction and as a source for new bioactive compounds suggests that the importance of intermediates like this compound will continue to grow. mdpi.com

Chemical and Physical Properties

PropertyValueSource
CAS Number 59338-85-1 cymitquimica.com
Molecular Formula C9H12N2O3 cymitquimica.com
Molecular Weight 196.21 g/mol cymitquimica.com
Appearance Solid (inferred)
Purity Min. 95% cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O3 B1606739 Methyl 4,5-diamino-2-methoxybenzoate CAS No. 59338-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,5-diamino-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSCULWPEGQASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974758
Record name Methyl 4,5-diamino-2-methoxybenzoate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59338-85-1
Record name Benzoic acid, 4,5-diamino-2-methoxy-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-diamino-o-anisate
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Record name Methyl 4,5-diamino-2-methoxybenzoate
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Record name Methyl 4,5-diamino-o-anisate
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Synthetic Methodologies for Methyl 4,5 Diamino 2 Methoxybenzoate

Conventional Synthetic Routes to Methyl 4,5-diamino-2-methoxybenzoate

Traditional methods for synthesizing this compound typically involve multi-step processes that rely on well-established organic reactions. These routes often begin with a substituted benzene (B151609) derivative that is sequentially functionalized to yield the target diamine.

Reduction Strategies of Nitro Precursors

A cornerstone in the synthesis of aromatic amines is the reduction of nitro groups. In the context of this compound, a common strategy involves the reduction of a corresponding dinitro or a nitro-amino precursor. For instance, a closely related compound, Methyl 2-amino-4,5-dimethoxybenzoate, is synthesized through the reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate. chemicalbook.com This transformation highlights a typical approach where one or more nitro groups are converted to amino groups in the final steps of the synthesis.

One established method for such reductions is the use of metal catalysts in the presence of a hydrogen source. Another approach involves the use of reducing agents like powdered iron in an acidic medium, such as acetic acid. This method has been successfully employed in the synthesis of related methoxybenzoate derivatives. For example, the reduction of a nitro group to an amino group on a substituted methyl methoxybenzoate has been achieved with powdered iron in acetic acid, yielding a satisfactory 77% conversion. researchgate.net However, it has been noted in some cases that catalytic hydrogenation for similar structures can lead to incomplete conversions. researchgate.net

The choice of reducing agent and reaction conditions is critical and is often tailored to the specific substrate to maximize yield and minimize side products. The reactivity of other functional groups on the aromatic ring must also be considered to ensure the chemoselective reduction of the nitro groups.

Esterification and Functional Group Interconversions

The synthesis of this compound also involves the strategic introduction of the methyl ester group. This is typically achieved through esterification of the corresponding carboxylic acid. The Fischer esterification, a classic method, involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. cymitquimica.com This reaction is an equilibrium process, and an excess of the alcohol is often used to drive the reaction towards the ester product. cymitquimica.com

Alternatively, for more sensitive or sterically hindered substrates, milder esterification methods like the Steglich esterification can be employed. This method uses coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.commdpi.com The Steglich esterification is known for its mild reaction conditions and its ability to proceed at room temperature, which can be advantageous when dealing with thermally sensitive functional groups. mdpi.commdpi.com

Advanced and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. This trend is also reflected in the synthesis of this compound, with a focus on catalytic methods and green chemistry principles.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency and cleaner reaction profiles compared to stoichiometric reducing agents. sci-hub.se For the synthesis of aromatic diamines, catalysts based on noble metals such as palladium and platinum are commonly used.

A pertinent example is the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate, where the nitro precursor is reduced using a 10% palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This reaction is typically carried out in a solvent like methanol or ethyl acetate (B1210297) at room temperature and can achieve high yields, often exceeding 88%. chemicalbook.com The reaction is monitored by techniques like thin-layer chromatography (TLC) to determine its completion. chemicalbook.com

The selection of the catalyst and support can significantly influence the reaction's selectivity and rate. For instance, bimetallic nanoparticles, such as copper/nickel, have been shown to exhibit high catalytic activity in the hydrogenation of other nitro-methoxy-substituted aromatic compounds. rsc.org However, in some cases, catalytic hydrogenation with Pd/C has been reported to result in complex product mixtures, indicating that the substrate-catalyst interaction is a critical parameter to optimize. mdpi.com

Catalytic Hydrogenation of a Nitro-Substituted Methoxybenzoate Precursor

PrecursorCatalystSolventTemperature (°C)PressureReaction Time (hours)Yield (%)Reference
Methyl 4,5-dimethoxy-2-nitrobenzoate10% Pd/CMethanolRoom TemperatureAtmospheric H₂2488.7 chemicalbook.com
Methyl 4,5-dimethoxy-2-nitrobenzoate10% Pd/CEthyl Acetate2515 psi H₂1697 chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

In the context of reducing nitroaromatic compounds, catalytic hydrogenation itself is considered a green approach as it often replaces older methods that use stoichiometric and often toxic reducing agents, leading to significant amounts of waste. researchgate.net The use of heterogeneous catalysts, such as Pd/C, is particularly advantageous as they can be easily recovered and potentially reused, aligning with the green chemistry principle of catalysis. dtu.dk

The choice of solvent is another important consideration in green synthesis. The use of more environmentally benign solvents is preferred. Furthermore, developing catalytic systems that operate under milder conditions, such as lower temperatures and pressures, contributes to a more sustainable process. mdpi.com Research into novel catalytic systems, including those based on non-precious metals or biocatalysis, is an active area of investigation to further enhance the green credentials of aromatic amine synthesis. mdpi.com

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, pressure, and reaction time.

For catalytic hydrogenations, the catalyst loading, the nature of the catalyst support, and the presence of any additives can have a profound effect on the reaction outcome. rsc.org For example, the basicity of the catalyst support has been shown to be essential for achieving high catalytic performance in the hydrogenation of aromatic diamines. dtu.dk

In esterification reactions, particularly the Fischer esterification, the equilibrium can be shifted to favor product formation by removing water as it is formed, for instance, by using a Dean-Stark apparatus. usm.my In microwave-assisted organic synthesis (MAOS), parameters such as temperature and irradiation time are optimized to improve yields and reduce reaction times. usm.my The systematic study of these variables allows for the development of robust and efficient processes for the synthesis of the target compound.

Chemical Reactivity and Transformations of Methyl 4,5 Diamino 2 Methoxybenzoate

Reactions Involving the Amino Groups of Methyl 4,5-diamino-2-methoxybenzoate

The two amino groups ortho to each other on the benzene (B151609) ring are the primary sites of reactivity. Their nucleophilicity allows them to participate in a wide array of chemical transformations, from simple acylation and alkylation to complex cyclization reactions.

Acylation and Alkylation Reactions

The amino groups of this compound readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction results in the formation of amide linkages. For instance, reaction with acetic anhydride would yield the corresponding acetamido derivatives. The acylation can proceed at one or both amino groups, with reaction conditions influencing the degree of substitution. Acylation is often employed as a protective strategy in multi-step syntheses to temporarily reduce the nucleophilicity and basicity of the amino groups, preventing them from participating in undesired side reactions.

Alkylation of the amino groups is also feasible through reactions with alkyl halides. This process introduces alkyl substituents onto the nitrogen atoms. The reaction can lead to a mixture of mono- and di-alkylated products at each amino site, including secondary and tertiary amines. The extent of alkylation can be controlled by the stoichiometry of the reactants and the specific reaction conditions employed.

Reaction TypeReagent ExampleFunctional Group Formed
AcylationAcetic AnhydrideAmide (-NH-CO-CH₃)
AlkylationMethyl IodideAlkylated Amine (-NH-CH₃)

Condensation Reactions, Including Schiff Base Formation

The adjacent amino groups of this compound are ideally positioned for condensation reactions, particularly cyclocondensation to form heterocyclic structures. A prominent example is the Phillips-Ladenburg benzimidazole (B57391) synthesis, where ortho-diamines react with aldehydes or carboxylic acids (or their derivatives) to form benzimidazoles.

When reacted with an aldehyde, the initial step involves the formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization with the second amino group and subsequent oxidation (often aerial) to yield the aromatic benzimidazole ring system. nih.govorganic-chemistry.org The reaction with carboxylic acids typically requires heat or acidic conditions to facilitate the dehydration process, leading directly to the benzimidazole. This transformation is a cornerstone in medicinal chemistry due to the wide range of biological activities exhibited by benzimidazole derivatives. nih.govresearchgate.net

ReactantCatalyst/ConditionProduct Type
Aldehyd (R-CHO)Mild, aerobic conditions2-Substituted Benzimidazole
Carboxylic Acid (R-COOH)Heat, acid catalyst2-Substituted Benzimidazole
Carbon Disulfide (CS₂)Base (e.g., KOH)Benzimidazole-2-thione

Diazotization and Subsequent Coupling Reactions

Aromatic primary amines are known to undergo diazotization upon treatment with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. One or both of the amino groups in this compound can be converted into diazonium salts. These resulting diazonium salts are highly reactive intermediates.

The primary application of these intermediates is in azo coupling reactions, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component), such as a phenol or an aniline derivative. google.com This reaction leads to the formation of azo compounds, which are characterized by the -N=N- linkage and are often intensely colored, forming the basis of many synthetic dyes. google.com The specific structure of the final azo dye can be tailored by the choice of the coupling partner.

Reactivity of the Ester Moiety in this compound

The methyl ester group (-COOCH₃) on the benzene ring offers another site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Transesterification Processes

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. The methyl ester of this compound can be converted to other esters (e.g., ethyl, propyl) by reacting it with the corresponding alcohol in the presence of an acid or base catalyst. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct as it forms. This allows for the modification of the ester group to alter the physical properties or to introduce specific functionalities into the molecule.

Hydrolysis Pathways

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-Promoted Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, is a common method for ester hydrolysis. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield 4,5-diamino-2-methoxybenzoic acid.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with water in the presence of a strong acid catalyst. This reaction is reversible, and the equilibrium can be shifted towards the product carboxylic acid by using a large excess of water.

The resulting carboxylic acid is a valuable intermediate, as its presence allows for further derivatization, such as conversion to acid chlorides, amides, or other esters.

Reaction TypeReagentsProduct Functional Group
TransesterificationEthanol (B145695) (C₂H₅OH), Acid/Base CatalystEthyl Ester (-COOC₂H₅)
Base-Promoted Hydrolysis1. NaOH(aq), Heat 2. H₃O⁺Carboxylic Acid (-COOH)
Acid-Catalyzed HydrolysisH₂O, H⁺, HeatCarboxylic Acid (-COOH)

Aromatic Ring Reactivity of this compound

The aromatic ring of this compound contains four substituents: two amino groups (-NH₂), a methoxy (B1213986) group (-OCH₃), and a methyl ester group (-COOCH₃). The interplay of the electronic effects of these groups dictates the reactivity of the benzene ring, particularly in electrophilic aromatic substitution and its propensity to undergo cyclization reactions.

Electrophilic Aromatic Substitution Patterns

The rate and orientation of electrophilic aromatic substitution are determined by the activating and deactivating nature of the substituents already present on the benzene ring. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles, while deactivating groups withdraw electron density, reducing reactivity. studymind.co.uklibretexts.orgmsu.edulibretexts.org

In this compound, the substituents exert the following effects:

Amino Groups (-NH₂ at C4 and C5): These are powerful activating groups due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring through resonance. They are ortho-, para-directors.

Methoxy Group (-OCH₃ at C2): The methoxy group is also a strong activating group, donating electron density via resonance. It is an ortho-, para-director. libretexts.orgmsu.edu

Methyl Ester Group (-COOCH₃ at C1): This is a moderately deactivating group. It withdraws electron density from the ring through both inductive and resonance effects. It is a meta-director. stackexchange.com

The combined influence of these groups makes the aromatic ring highly activated towards electrophilic attack. The two available positions for substitution are C3 and C6. The directing effects of the substituents converge to strongly favor substitution at the C3 position.

Attack at C3: This position is ortho to the strongly activating methoxy group (at C2) and the strongly activating amino group (at C4). It is also meta to the deactivating ester group (at C1), which is the position favored by a meta-director. This confluence of directing effects makes the C3 position the most electron-rich and sterically accessible site for electrophilic attack.

Attack at C6: This position is ortho to the activating amino group (at C5) but meta to the activating methoxy and other amino group. It is also ortho to the deactivating ester group, which is a disfavored position.

Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are predicted to occur almost exclusively at the C3 position. The powerful activating effects of the amino and methoxy groups generally override the deactivating effect of the ester group, leading to a high reaction rate. msu.edumasterorganicchemistry.com An analogous situation is seen in the nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate, where nitration occurs ortho to the activating methoxy group and meta to the deactivating ester group. nih.govmdpi.com

SubstituentPositionElectronic EffectDirecting Influence
-COOCH₃C1DeactivatingMeta (C3, C5)
-OCH₃C2ActivatingOrtho (C3), Para (C5)
-NH₂C4Strongly ActivatingOrtho (C3, C5), Para (C1)
-NH₂C5Strongly ActivatingOrtho (C4, C6), Para (C2)

Table 1. Summary of substituent effects on electrophilic aromatic substitution for this compound. The synergistic directing effects strongly favor substitution at the C3 position.

Cyclization Reactions and Heterocycle Formation

A defining characteristic of this compound is the presence of two amino groups in an ortho orientation to each other (a 1,2-phenylenediamine or o-phenylenediamine (B120857) moiety). This structural feature is a versatile precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles. organic-chemistry.orgnih.gov

The formation of the benzimidazole ring occurs via the condensation of the diamine with a reagent that can provide a single carbon atom, which becomes the C2 of the imidazole (B134444) ring. This reaction typically involves the formation of two new carbon-nitrogen bonds. A wide variety of reagents can be used, leading to a diverse range of substituted benzimidazoles. The methoxy and methyl ester groups of the starting material are retained as substituents on the benzene portion of the newly formed heterocyclic ring.

Common synthetic routes include:

Reaction with Aldehydes: Condensation with an aldehyde (RCHO) in the presence of an oxidizing agent or under aerobic conditions yields a 2-substituted benzimidazole. The reaction proceeds through the formation of a dihydrobenzimidazole intermediate, which is subsequently oxidized. nih.gov

Reaction with Carboxylic Acids: Heating the diamine with a carboxylic acid (RCOOH) or its derivatives (such as esters or anhydrides) results in the formation of a 2-substituted benzimidazole. The use of formic acid, for example, produces a benzimidazole that is unsubstituted at the C2 position. organic-chemistry.org

Reaction with Carbon Disulfide: Treatment with carbon disulfide (CS₂) in the presence of a base leads to the formation of a 2-mercaptobenzimidazole derivative. google.com

The general outcome of these cyclization reactions is the formation of a methyl 2-substituted-7-methoxy-1H-benzo[d]imidazole-5-carboxylate.

Reactant (C1 Source)General Product StructureResulting Heterocycle
Aldehyde (R-CHO)Methyl 2-R-7-methoxy-1H-benzo[d]imidazole-5-carboxylate2-Substituted Benzimidazole
Carboxylic Acid (R-COOH)Methyl 2-R-7-methoxy-1H-benzo[d]imidazole-5-carboxylate2-Substituted Benzimidazole
Formic Acid (HCOOH)Methyl 7-methoxy-1H-benzo[d]imidazole-5-carboxylateBenzimidazole (unsubstituted at C2)
Carbon Disulfide (CS₂)Methyl 7-methoxy-2-mercapto-1H-benzo[d]imidazole-5-carboxylate2-Mercaptobenzimidazole
Cyanogen Bromide (BrCN)Methyl 2-amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylate2-Aminobenzimidazole

Table 2. Examples of cyclization reactions with this compound to form substituted benzimidazoles.

Derivatives and Analogs of Methyl 4,5 Diamino 2 Methoxybenzoate

Synthesis and Structural Diversity of Methyl 4,5-diamino-2-methoxybenzoate Derivatives

The structural versatility of this compound facilitates the synthesis of a wide array of derivatives. The ortho-diamine functionality is a key feature, enabling the formation of various heterocyclic systems. Additionally, the amino and ester groups can be readily modified to produce amides, carbamates, and other functionalized molecules.

The condensation of the ortho-phenylenediamine moiety of this compound with 1,2-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxaline (B1680401) derivatives. nih.govchim.it This reaction is often catalyzed by acids or proceeds under thermal conditions. A variety of catalysts, including nanozeolite clinoptilolite functionalized with propylsulfonic acid and magnetically recyclable MnFe2O4 nanoparticles, have been shown to promote this transformation under mild, room temperature conditions. chim.it

For instance, the reaction of this compound with a simple dicarbonyl compound like methylglyoxal (B44143) would yield the corresponding 6-methoxy-7-carbomethoxy-2-methylquinoxaline. A similar reaction using 1,2-diamino-4,5-dimethoxybenzene, a close analog, has been utilized for the derivatization of methylglyoxal for analytical purposes, forming 6,7-dimethoxy-2-methylquinoxaline. nih.gov The reaction can be extended to more complex dicarbonyls to generate a library of substituted quinoxalines. The general scheme for this synthesis is presented below:

Reactant 1Reactant 2 (Dicarbonyl)Product (Quinoxaline Derivative)
This compoundGlyoxalMethyl 6-methoxyquinoxaline-7-carboxylate
This compound2,3-ButanedioneMethyl 2,3-dimethyl-6-methoxyquinoxaline-7-carboxylate
This compoundBenzilMethyl 6-methoxy-2,3-diphenylquinoxaline-7-carboxylate

Similarly, the reaction with larger aromatic 1,2-dicarbonyl compounds, such as phenanthrene-9,10-dione, leads to the formation of benzophenazine derivatives. These extended aromatic systems are of interest for their potential applications in materials science due to their electronic properties.

The amino groups of this compound can be acylated to form amide derivatives. This can be achieved by reacting the diamine with acyl chlorides or carboxylic anhydrides. For example, reaction with acetyl chloride could yield the corresponding diacetylated derivative. More complex amide derivatives have been synthesized from structurally related compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, to produce potent dual antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov The synthesis of N-(4-methoxybenzyl)-6-nitrobenzo- mdpi.comresearchgate.net-dioxole-5-carboxamide and N-(3-acetylphenyl)-6-nitrobenzo- mdpi.comresearchgate.net-dioxole-5-carboxamide highlights the coupling of an amine with a carboxylic acid to form an amide bond, a reaction pathway applicable to this compound. nih.gov

Carbamate (B1207046) derivatives can be synthesized from the diamino compound through reaction with chloroformates or by other modern carbamoylation methods. organic-chemistry.orgnih.gov For instance, reaction with ethyl chloroformate in the presence of a base would yield the corresponding bis(ethyl carbamate) derivative. The Curtius rearrangement of acyl azides to an isocyanate intermediate, which is then trapped by an alcohol, is a widely used method for carbamate synthesis. nih.gov

Derivative TypeReagentGeneral Product Structure
AmideAcyl Chloride (R-COCl)Diamide derivative
CarbamateChloroformate (R-O-COCl)Dicarbamate derivative

The ortho-diamine functionality of this compound makes it an excellent precursor for the design of chelating ligands for coordination chemistry. Condensation of the diamine with aldehydes or ketones results in the formation of Schiff base ligands. For example, reaction with two equivalents of salicylaldehyde (B1680747) would produce a tetradentate Schiff base ligand capable of coordinating to a variety of metal ions. The synthesis of a Schiff base ligand from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde and its subsequent complexation with Cu(II) and Zn(II) illustrates this approach. nih.gov

Furthermore, the diamino compound itself can act as a bidentate ligand, coordinating to metal centers through the two nitrogen atoms. The formation of coordination compounds with 4,4'-diaminodiphenylethane demonstrates the ability of diamino compounds to act as both ditopic ligands and supramolecular agents. mdpi.com The resulting metal complexes can exhibit interesting structural features, such as the formation of mononuclear complexes, coordination polymers, and supramolecular networks. researchgate.netmdpi.com The specific geometry and properties of these complexes depend on the metal ion, the counter-ion, and the reaction conditions. The use of related diamino ligands in the formation of palladium(II) complexes has also been reported.

Structure-Activity Relationship (SAR) Studies of this compound Analogs (in silico and pre-clinical in vitro focus)

Structure-activity relationship (SAR) studies of derivatives of this compound have provided valuable insights into the structural requirements for various biological activities. These studies, often combining chemical synthesis with in vitro biological assays and in silico computational modeling, are crucial for the rational design of more potent and selective compounds.

For quinoxaline derivatives, SAR studies have revealed that the nature and position of substituents on the quinoxaline ring system significantly influence their biological activity. For example, in a series of anticancer quinoxalines, it was found that electron-releasing groups like a methoxy (B1213986) group at certain positions are essential for activity, while electron-withdrawing groups such as fluorine diminish the activity. mdpi.com Another study on quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands showed that even a single atom change can alter the selectivity profile of a compound. nih.gov For instance, 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline displayed selectivity for the 5-HT3A receptor, whereas 2-(4-methylpiperazin-1-yl)quinoxaline was selective for the 5-HT3AB receptor. nih.gov

In the case of amide derivatives, SAR studies on a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamides, which are structurally related to derivatives of the title compound, identified key features for potent dopamine D2 and serotonin 5-HT3 receptor antagonism. nih.gov Introduction of a methyl group on the 4-amino nitrogen and modification of the substituent at the 5-position of the benzoyl moiety led to a marked increase in dopamine D2 receptor binding affinity. nih.gov Specifically, the 5-chloro, 5-bromo, and 5-iodo analogs exhibited significantly higher affinity for the D2 receptor compared to the reference drug metoclopramide. nih.gov

In silico studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and molecular docking, have become integral to the SAR analysis of these derivatives. researchgate.netnih.govresearchgate.net These computational methods help in predicting the drug-likeness of the compounds and in understanding their binding interactions with biological targets at a molecular level. For example, in a study of methylenedioxyphenyl-based amide derivatives as potential myeloperoxidase inhibitors, molecular docking simulations revealed favorable interactions with the active site of the protein, and the docking scores correlated with the in vitro enzymatic inhibition data. nih.gov Similarly, for a series of thiazolylhydrazine-piperazine derivatives, in silico ADME predictions were performed alongside in vitro evaluation of their MAO-A and -B inhibitory activity. nih.gov

The table below summarizes some key SAR findings for analogs of this compound:

Derivative ClassKey Structural FeatureImpact on Biological Activity (in vitro/in silico)Reference
QuinoxalinesElectron-releasing groups (e.g., -OCH3) on the phenyl ringEssential for anticancer activity mdpi.com
QuinoxalinesAmino group at C2 of the quinoxaline ringIncreased selectivity for 5-HT3A receptor nih.gov
BenzamidesMethyl group on the 4-amino nitrogenIncreased dopamine D2 receptor affinity nih.gov
BenzamidesHalogen (Cl, Br, I) at the 5-positionIncreased dopamine D2 receptor affinity nih.gov
AmidesN-(4-methoxybenzyl) substituentSelective and potent myeloperoxidase inhibition nih.gov

These studies underscore the importance of systematic structural modifications and the integrated use of experimental and computational tools in elucidating the SAR of this compound analogs, paving the way for the development of new therapeutic agents and functional materials.

Advanced Spectroscopic and Structural Elucidation of Methyl 4,5 Diamino 2 Methoxybenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

For Methyl 4,5-diamino-2-methoxybenzoate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl ester protons, and the protons of the two amino groups. The two aromatic protons would appear as singlets due to their para-relationship, with their specific chemical shifts influenced by the strong electron-donating effects of the adjacent amino and methoxy groups. The amino protons would likely appear as broad singlets, and their chemical shift could vary with solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear at the most downfield position (typically 165-170 ppm). The aromatic carbons will have shifts determined by the attached functional groups; carbons bonded to the oxygen of the methoxy group and the nitrogen of the amino groups will be shifted significantly.

While direct spectral data for this compound is not widely published, analysis of closely related compounds such as Methyl 4-amino-2-methoxybenzoate sigmaaldrich.comsynthinkchemicals.com and Methyl 2-amino-4,5-dimethoxybenzoate researchgate.netchemicalbook.com allows for the reliable prediction of chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds and standard chemical shift increments.

SpectrumAssignmentPredicted Chemical Shift (ppm)Notes
¹H NMRAr-H (C3-H)~6.2 - 6.4Singlet, upfield due to ortho/para amino and methoxy groups.
Ar-H (C6-H)~7.0 - 7.2Singlet, influenced by ortho-methoxy and para-amino groups.
-OCH₃ (ester)~3.8Singlet, typical for methyl ester.
-OCH₃ (ether)~3.9Singlet, typical for aryl methoxy group.
-NH₂ (x2)~4.5 - 5.5Broad singlet, exchangeable with D₂O.
¹³C NMRC=O (ester)~167Carbonyl carbon.
C2-OCH₃~150 - 155Aromatic carbon attached to methoxy group.
C4-NH₂~140 - 145Aromatic carbon attached to amino group.
C5-NH₂~135 - 140Aromatic carbon attached to amino group.
C1~110 - 115Aromatic carbon attached to ester group.
C6~115 - 120Aromatic C-H.
C3~100 - 105Aromatic C-H.
-OCH₃ (ether)~56Methoxy carbon.
-OCH₃ (ester)~52Methyl ester carbon.

Mass Spectrometry Techniques for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum gives valuable structural information. The molecular weight of this compound is 196.2 g/mol . cymitquimica.com

Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺) is formed. This ion can then undergo a series of fragmentation reactions. For this compound, characteristic fragmentation pathways would include:

Loss of a methoxy radical (•OCH₃) from the ester group , leading to a prominent acylium ion.

Loss of the methyl ester group (•COOCH₃) .

Cleavage of the methyl group from the ether linkage (•CH₃) .

Subsequent fragmentation of the aromatic ring structure.

Analysis of the mass spectrum of related compounds like methyl 4-methoxybenzoate (B1229959) shows characteristic peaks corresponding to the loss of the methyl group and the methoxycarbonyl group. nist.govmassbank.eu

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment IonFormula of Loss
196[M]⁺ (Molecular Ion)-
165[M - OCH₃]⁺•OCH₃
137[M - COOCH₃]⁺•COOCH₃
181[M - CH₃]⁺•CH₃

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

While a crystal structure for this compound itself is not publicly available, the structure of the closely related compound, Methyl 2-amino-4,5-dimethoxybenzoate, provides significant insight. researchgate.net In this analog, the benzoate (B1203000) ring system is essentially planar. researchgate.net It is expected that this compound would also adopt a largely planar conformation.

A key feature in the solid state would be the formation of hydrogen bonds. Intramolecular hydrogen bonds are likely to form between the hydrogen atoms of the amino groups and the oxygen atoms of the adjacent methoxy and ester groups, which would help to lock the molecule into a planar conformation. researchgate.net Furthermore, intermolecular hydrogen bonds involving the amino groups would likely link adjacent molecules, forming chains, sheets, or a more complex three-dimensional network in the crystal lattice. researchgate.net

Typical Crystallographic Data Obtainable from Single-Crystal X-ray Analysis

ParameterDescriptionExample from Analog (Methyl 2-amino-4,5-dimethoxybenzoate) researchgate.net
Crystal SystemOne of seven crystal systems (e.g., monoclinic, triclinic).Monoclinic
Space GroupDescribes the symmetry of the crystal.P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 8.16 Å, b = 15.17 Å, c = 8.27 Å, β = 101.9°
Bond LengthsPrecise distances between bonded atoms (in Å).C-C, C-O, C-N bonds measured with high precision.
Bond AnglesAngles between adjacent bonds (in degrees).Angles within the aromatic ring and substituents.
Hydrogen BondingIdentification of intra- and intermolecular H-bonds.Intramolecular N-H···O and intermolecular N-H···O bonds identified. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to display several key absorption bands. The N-H stretching vibrations of the two primary amino groups should appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group will produce a strong, sharp band around 1680-1710 cm⁻¹. The aromatic ring will show C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretching vibrations for the ether and ester groups will be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. The IR spectrum of a related compound, Methyl 4-(acetylamino)-2-methoxybenzoate, shows these characteristic bands for the amide, ester, and methoxy groups. nih.gov

Raman spectroscopy, being complementary to FT-IR, is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Predicted Characteristic Vibrational Frequencies (FT-IR) for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3500N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3000 - 3100C-H stretchAromatic Ring
2850 - 3000C-H stretchMethyl/Methoxy (-CH₃)
1680 - 1710C=O stretchEster
1550 - 1650N-H bendPrimary Amine (-NH₂)
1450 - 1600C=C stretchAromatic Ring
1250 - 1300C-O stretch (asymmetric)Aryl Ether
1100 - 1300C-O stretchEster
1000 - 1050C-O stretch (symmetric)Aryl Ether

Electronic Absorption Spectroscopy (UV-Vis, TD-DFT) for Electronic Structure Characterization

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic structure. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of absorption (λ_max) are characteristic of the molecule's chromophore system.

The chromophore in this compound is the substituted benzene (B151609) ring. The presence of multiple auxochromes (the -NH₂ and -OCH₃ groups) with lone pairs of electrons that can conjugate with the aromatic π-system is expected to cause significant bathochromic (red) shifts compared to unsubstituted benzene. The primary absorptions will be due to π → π* transitions within the aromatic system. Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, often as a shoulder on the main absorption bands.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions, TD-DFT can aid in the assignment of experimental UV-Vis peaks and provide a deeper understanding of the electronic structure. For complex molecules, functionals like B3LYP are often used to achieve good agreement with experimental spectra. arxiv.org

Predicted Electronic Transitions for this compound

Transition TypeApproximate λ_max (nm)Description
π → π~240 - 260Strong absorption band related to the primary aromatic system (E-band).
π → π~280 - 320Strong absorption band, red-shifted due to extensive conjugation with auxochromes (B-band).
n → π*~340 - 380Weak, broad absorption, often obscured by stronger bands. Involves lone pair electrons on N or O.

Theoretical and Computational Studies of Methyl 4,5 Diamino 2 Methoxybenzoate

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule from first principles. nih.govrsc.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties. nih.gov For a molecule like Methyl 4,5-diamino-2-methoxybenzoate, DFT, particularly with functionals like B3LYP, is a common approach to investigate its geometry, vibrational frequencies, and electronic characteristics. mdpi.comacs.org

Molecular Orbital Analysis (HOMO-LUMO) and Frontier Orbitals

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity. researchgate.net The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For aromatic compounds containing both electron-donating (amino, methoxy) and electron-withdrawing (ester) groups, the HOMO is typically distributed across the electron-rich portions of the molecule, such as the benzene (B151609) ring and the amino groups. The LUMO is often localized on the electron-deficient areas. In a hypothetical analysis of this compound, one would expect the HOMO to be centered on the diamino-substituted benzene ring, while the LUMO might have significant contributions from the methyl benzoate (B1203000) fragment. These calculations would provide quantitative values for the orbital energies, allowing for the prediction of the molecule's behavior in chemical reactions.

Table 1: Key Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO The minimum energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness, indicating higher reactivity.

This table represents standard theoretical descriptors that would be calculated from HOMO-LUMO energies.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. google.com The MEP map uses a color spectrum to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. google.com

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, as well as the nitrogen atoms of the amino groups, due to their high electronegativity. Conversely, the hydrogen atoms of the amino groups and the methyl groups would exhibit positive potential. This visualization helps in understanding intermolecular interactions, such as hydrogen bonding. acs.orggoogle.com

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a solvent box (e.g., water), to observe its conformational changes and interactions with surrounding molecules. These simulations are particularly useful for understanding how the molecule behaves in a biological system, for instance, when interacting with a protein's active site. mdpi.com Key parameters like the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule or a ligand-protein complex over the simulation period. mdpi.com

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry can be employed to map out potential reaction pathways and elucidate reaction mechanisms. diva-portal.org By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This allows researchers to determine the activation energy barriers for different pathways, thereby predicting the most likely mechanism. For example, the synthesis of heterocyclic compounds from this compound could be modeled to understand the step-by-step process of bond formation and breaking, clarifying the role of catalysts and reaction conditions. diva-portal.org

In Silico Screening and Ligand Design Based on this compound Scaffold

The core structure of this compound can serve as a scaffold in drug design. rasayanjournal.co.in In silico screening techniques, such as molecular docking, can be used to virtually test a library of compounds derived from this scaffold against a specific biological target, like an enzyme or receptor. acs.orgrasayanjournal.co.in Docking programs predict the preferred orientation and binding affinity of a ligand to its target. mdpi.com This allows for the rapid identification of promising drug candidates. Subsequent modifications to the scaffold, for instance, by adding different functional groups, can be guided by these computational results to optimize binding interactions and improve pharmacokinetic properties, a process central to modern drug discovery. acs.orgrasayanjournal.co.in

Biological and Pharmacological Activities of Methyl 4,5 Diamino 2 Methoxybenzoate and Its Derivatives Pre Clinical in Vitro and Mechanistic Insights

In Vitro Enzyme Inhibition/Activation Studies

Derivatives based on scaffolds structurally related to Methyl 4,5-diamino-2-methoxybenzoate have been identified as potent inhibitors of several key enzymes implicated in various diseases. These studies highlight the therapeutic potential of this chemical class in oncology, diabetes, and neurodegenerative disorders.

Notably, a series of methyl 5-sulfamoyl-benzoates were designed as inhibitors for human carbonic anhydrase (CA) isozymes, which are involved in pH regulation and are overexpressed in many solid tumors. mdpi.com One derivative, compound 4b (a methyl halo-substituted-5-sulfamoyl-benzoate), demonstrated an exceptionally high affinity for the tumor-associated isozyme CAIX with a dissociation constant (Kd) of 0.12 nM and over 100-fold selectivity against other CA isozymes. mdpi.com

In the context of metabolic diseases, novel quinazolin-4(3H)-one derivatives were evaluated as inhibitors of aldose reductase (ALR2), an enzyme linked to diabetic complications. researchgate.net The cyclohexyl-substituted derivative (compound 9) was a particularly potent competitive inhibitor with an inhibition constant (Ki) of 0.064 μM. researchgate.net Other derivatives in the same study showed strong α-glucosidase inhibitory activity, with compounds 4h and 4i being more potent than the standard drug acarbose. researchgate.net

Furthermore, in the field of neurodegenerative diseases, enzyme inhibition by related structures has also been explored. 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from the fungus Daldinia fissa, was identified as a selective and reversible competitive inhibitor of monoamine oxidase B (MAO-B), an enzyme targeted in Parkinson's disease treatment. nih.gov HMC exhibited an IC50 value of 3.23 μM for MAO-B and a Ki of 0.896 μM. nih.gov

Table 1: In Vitro Enzyme Inhibition by Derivatives

Derivative Class Target Enzyme Key Findings Reference(s)
Methyl 5-sulfamoyl-benzoates Carbonic Anhydrase IX (CAIX) High affinity (Kd = 0.12 nM) and >100-fold selectivity. mdpi.com
Quinazolin-4(3H)-ones Aldose Reductase (ALR2) Potent competitive inhibition (Ki = 0.064 μM). researchgate.net
Quinazolin-4(3H)-ones α-Glucosidase Stronger inhibitory potential than the standard drug acarbose. researchgate.net
5-hydroxy-2-methyl-chroman-4-one Monoamine Oxidase B (MAO-B) Selective and reversible competitive inhibitor (IC50 = 3.23 µM). nih.gov

Cell-Based Assays for Specific Biological Pathways (e.g., antiproliferation, signaling, apoptosis in cell lines)

The antiproliferative activity of various heterocyclic derivatives incorporating the diamino-benzoate-related motif has been extensively evaluated against a panel of human cancer cell lines. These studies demonstrate the potential of these compounds to inhibit cancer cell growth through mechanisms such as cell cycle arrest and apoptosis.

A series of 2,4-diamino-5-methyleneaminopyrimidine derivatives were synthesized and tested for their anticancer potential. nih.gov Compound 7i from this series showed significant improvement in inhibiting the proliferation of several cancer cell lines compared to the standard drug 5-FU, with IC50 values of 4.93 μM in HCT116 (colon cancer), 5.57 μM in HT-29 (colon cancer), 8.84 μM in MCF-7 (breast cancer), and 14.16 μM in HeLa (cervical cancer) cells. nih.gov Further mechanistic studies revealed that compound 7i induced cell cycle arrest and apoptosis in HCT116 cells in a concentration-dependent manner. nih.gov

Similarly, structurally related tricyclic benzo mdpi.commdpi.com- and tetracyclic naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone derivatives were assessed for antiproliferative activity. mdpi.com The lead tetracyclic derivative 5b , which features two amino-bearing arms, was a potent inhibitor of metabolic activity in A549 lung adenocarcinoma cells, with a half-maximal cytotoxic concentration (CC50) of 3.6 μM and a high selectivity index of 17.3 over normal fibroblast cells. mdpi.com Cell cycle analysis showed that this compound causes cell cycle arrest at the G2/M phase. mdpi.com

In another study, synthesized benzoxazepine derivatives were evaluated for their antiproliferative effects against HeLa, A549, Caco-II (colon cancer), and MCF-7 cell lines using the MTT assay. scielo.br

Table 2: Antiproliferative Activity of Derivatives in Cell-Based Assays

Derivative Class Cell Line(s) Key Findings (IC50/CC50) Mechanism of Action Reference(s)
2,4-Diamino-5-methyleneaminopyrimidines HCT116, HT-29, MCF-7, HeLa IC50: 4.93, 5.57, 8.84, 14.16 μM, respectively Induces cell cycle arrest and apoptosis. nih.gov
Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinones A549 (Lung) CC50: 3.6 μM Triggers G2/M arrest. mdpi.com
Benzoxazepines HeLa, A549, Caco-II, MCF-7 Evaluated for anti-proliferative activity. Not specified. scielo.br

Receptor Binding Studies and Ligand-Target Interactions in vitro

The interaction of small molecules with biological macromolecules is fundamental to their pharmacological activity. While specific receptor binding assays for this compound derivatives are not extensively documented in the provided literature, the principles are well-established through techniques like radioligand and mass spectrometry (MS) binding assays. nih.govnih.gov These assays are powerful tools for screening ligand affinity and identifying lead compounds for further investigation. nih.gov

A detailed study on the interaction of two related methyl benzoate (B1203000) derivatives, methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate , with the model transport protein bovine serum albumin (BSA) provides significant insight into ligand-protein interactions in vitro. mdpi.com Using steady-state and time-resolved spectroscopic techniques, it was determined that both derivatives form stable 1:1 complexes with BSA. The binding constants were found to be in the order of 10⁴ M⁻¹, indicating a strong interaction. This binding was shown to occur spontaneously, as indicated by a negative free energy change (ΔG). mdpi.com

Molecular docking simulations are also frequently used to predict and analyze ligand-target interactions at a molecular level. For instance, docking studies of 5-hydroxy-2-methyl-chroman-4-one with MAO-A and MAO-B enzymes revealed a higher binding affinity for MAO-B (−7.3 kcal/mol), which correlated with its observed selective inhibitory activity. nih.gov These computational approaches are crucial for understanding the structural basis of selectivity and for guiding the design of more potent and specific ligands. mdpi.comnih.gov

Mechanistic Investigations of Molecular Interactions

Understanding the forces that govern the interaction between a ligand and its biological target is crucial for drug design. Spectroscopic and thermodynamic analyses of methyl benzoate derivatives binding to bovine serum albumin (BSA) have provided a detailed mechanistic picture of these non-covalent interactions. mdpi.com

The interaction was determined to be an exothermic reaction (negative enthalpy change, ΔH) and was primarily enthalpy-driven. mdpi.com The magnitude and sign of the thermodynamic parameters (ΔH and ΔS) strongly suggest that hydrogen bonding and weak van der Waals forces play a critical role in the binding phenomenon. mdpi.com Fluorescence quenching experiments further confirmed that the derivatives bind to BSA, causing a static quenching of the protein's intrinsic fluorescence, which is characteristic of ground-state complex formation. mdpi.com

On a cellular level, mechanistic investigations of antiproliferative derivatives have elucidated their effects on cell cycle progression. For example, a potent 2,4-diamino-5-methyleneaminopyrimidine derivative was found to induce a concentration-dependent cell cycle arrest and apoptosis in HCT116 colon cancer cells. nih.gov Similarly, a tetracyclic naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone derivative was shown to trigger an arrest at the G2/M phase of the cell cycle in A549 lung cancer cells. mdpi.com These findings point to the disruption of cell division machinery as a key mechanism of their anticancer effect.

Antimicrobial and Antifungal Activity Studies (in vitro)

Derivatives built upon heterocyclic scaffolds related to this compound have demonstrated notable in vitro activity against a range of microbial pathogens.

A study focused on a new series of benzimidazole (B57391) thiourea (B124793) derivatives, synthesized from a Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate precursor, screened them for antimicrobial properties. ijpsr.com The compounds were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and two fungal strains (Candida albicans, Aspergillus niger). ijpsr.com The results showed that the synthesized compounds possessed moderate to high antibacterial and antifungal activity, with some showing appreciable efficacy. ijpsr.com In particular, good activity was noted against the bacterium Bacillus subtilis and the fungus Candida albicans. ijpsr.com

Table 3: In Vitro Antimicrobial Activity of Benzimidazole Derivatives

Microbial Strain Type Activity Level Reference(s)
Bacillus subtilis Gram-positive bacterium Good ijpsr.com
Staphylococcus aureus Gram-positive bacterium Moderate to High ijpsr.com
Escherichia coli Gram-negative bacterium Moderate to High ijpsr.com
Pseudomonas aeruginosa Gram-negative bacterium Moderate to High ijpsr.com
Candida albicans Fungus Good ijpsr.com
Aspergillus niger Fungus Moderate to High ijpsr.com

Anti-inflammatory and Immunomodulatory Potentials (in vitro models)

Derivatives containing structural features similar to this compound have been evaluated for their potential to modulate inflammatory pathways in vitro. These studies often use models like lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response.

One study investigated four N-benzenesulfonyl 3,5-bis(arylidene)-4-piperidone derivatives for their anti-inflammatory effects. nih.gov The results showed that these compounds significantly inhibited the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-induced cells. nih.gov Notably, derivatives with strong electron-withdrawing substituents (compounds 6 and 7 ) displayed more potent inhibitory effects. nih.gov

Another series of 1,5-diarylpyrazole aminomethyl derivatives were evaluated for anti-inflammatory potential using a heat-induced protein denaturation technique, which models protein damage during inflammation. ui.ac.id The aminomethyl derivatives showed higher activity than the parent compound, with those bearing dimethylamino-methyl, diethylaminomethyl, and pyrrolidinomethyl groups proving more active than the standard drug, diclofenac (B195802) sodium. ui.ac.id

In a separate investigation, a series of imidazo[2,1-b] mdpi.comijpsr.comguidechem.comthiadiazoles were tested in RAW264.7 macrophage cells. researchgate.net Compound 5a from this series showed strong anti-inflammatory potential, which was further explored in animal models. researchgate.net An early study from 1976 also reported the testing of aminoacetyl derivatives of methyl 2-acetyl-4,5-dimethoxyphenylacetate for anti-inflammatory activities. nih.gov

Table 4: In Vitro Anti-inflammatory Potential of Derivatives

Derivative Class In Vitro Model Key Findings Reference(s)
N-benzenesulfonyl BAPs LPS-induced cells Significant inhibition of IL-6 and TNF-α secretion. nih.gov
1,5-Diarylpyrazole aminomethyl derivatives Heat-induced protein denaturation Higher activity than diclofenac sodium. ui.ac.id
Imidazo[2,1-b] mdpi.comijpsr.comguidechem.comthiadiazoles RAW264.7 macrophages Compound 5a showed strong anti-inflammatory potential. researchgate.net
Aminoacetyl-dimethoxyphenylacetates Not specified Tested for anti-inflammatory activity. nih.gov

Applications of Methyl 4,5 Diamino 2 Methoxybenzoate in Organic Synthesis and Materials Science

Methyl 4,5-diamino-2-methoxybenzoate as a Versatile Synthetic Building Blockcymitquimica.com

The chemical architecture of this compound, described as a versatile small molecule scaffold, makes it an important starting material in organic synthesis. The ortho-diamino functionality is the primary site of reactivity, allowing for the construction of fused ring systems through condensation reactions.

Precursor for Advanced Organic Intermediates

This compound is an ideal precursor for the synthesis of various substituted heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. The adjacent amino groups readily undergo cyclocondensation reactions with compounds containing two electrophilic centers.

Key heterocyclic intermediates synthesized from ortho-phenylenediamine derivatives like this compound include:

Benzimidazoles : The reaction with aldehydes or carboxylic acids yields substituted benzimidazoles. This transformation is one of the most common applications of ortho-phenylenediamines and can be catalyzed by various reagents under mild conditions. researchgate.net

Quinoxalines : Condensation with 1,2-dicarbonyl compounds, such as α-diketones, leads to the formation of the quinoxaline (B1680401) ring system.

Phenazines : Reaction with catechols or 1,2-quinones provides access to phenazine derivatives, which are a class of nitrogen-containing heterocycles with notable biological and electronic properties.

The specific substitutions on the this compound backbone (methoxy and methyl ester groups) are carried over into the final heterocyclic product, providing a straightforward route to highly functionalized intermediates that might otherwise require more complex, multi-step syntheses.

Potential Heterocyclic Products from this compound
Reactant TypeResulting HeterocycleGeneral Structure of Product
Aldehyde (R-CHO)Benzimidazole (B57391)Substituted Methyl 1H-benzimidazole-5-carboxylate
1,2-Diketone (R-CO-CO-R')QuinoxalineSubstituted Methyl quinoxaline-6-carboxylate
1,2-QuinonePhenazineSubstituted Methyl phenazine-1-carboxylate

Role in Multi-component Reactions

While the ortho-phenylenediamine structure is known to participate in multi-component reactions for the synthesis of complex molecules like benzodiazepines, specific examples utilizing this compound are not extensively documented in the available literature.

Utilization in the Design and Synthesis of Polymeric Materials

The diamino functionality of this compound allows it to act as a monomer in polycondensation reactions for the creation of high-performance polymers. renewable-carbon.eu The incorporation of this monomer can impart specific properties such as thermal stability and solubility to the resulting polymer chain.

Two primary classes of polymers that can be synthesized using this building block are:

Polyamides : Through reaction with diacyl chlorides, this compound can form aromatic polyamides. researchgate.netresearchgate.net The properties of these polymers, such as solubility and glass transition temperature, can be tailored by the choice of the diacyl chloride co-monomer. The methoxy (B1213986) and methyl ester side groups can disrupt chain packing, potentially improving solubility in organic solvents compared to unsubstituted aromatic polyamides.

Polybenzimidazoles (PBIs) : The reaction of ortho-diamines with dicarboxylic acids or their derivatives is a fundamental method for synthesizing polybenzimidazoles. doaj.orgmdpi.comtitech.ac.jpresearchgate.netnih.gov These polymers are renowned for their exceptional thermal and chemical stability. Using this compound as the diamine monomer would result in a PBI with pendant methoxy and methyl ester groups, influencing its processability and final properties.

Applications in Dye Chemistry and Pigment Synthesis

Aromatic amines and diamines are foundational components in the synthesis of azo dyes. wikipedia.org The amino groups can be converted to diazonium salts, which then act as electrophiles in coupling reactions with electron-rich aromatic compounds to form the characteristic azo linkage (-N=N-). Although this is a potential application based on the compound's structure, specific examples of dyes or pigments synthesized directly from this compound are not widely reported.

Development of Ligands for Coordination Chemistry and Catalysis

The two adjacent nitrogen atoms of the ortho-phenylenediamine unit can act as a bidentate ligand, coordinating to a metal center to form stable chelate rings. Furthermore, the amino groups can be derivatized to create more complex Schiff base or phosphine ligands. Such ligands are crucial in the field of coordination chemistry and are used to develop catalysts for a wide range of organic transformations. csuohio.edu However, literature specifically detailing the development of ligands from this compound is limited.

Potential in Sensor and Optoelectronic Material Development

Future Research Directions and Opportunities for Methyl 4,5 Diamino 2 Methoxybenzoate

Exploration of Novel Synthetic Methodologies for Methyl 4,5-diamino-2-methoxybenzoate

The predominant and established route to this compound involves the reduction of a corresponding substituted dinitro or nitro-amino precursor. A common industrial practice is the catalytic hydrogenation of methyl 4-amino-2-methoxy-5-nitrobenzoate. lookchem.com Specific documented methods include hydrogenation over a Palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent under a hydrogen atmosphere, which proceeds with high yield. google.com An alternative method employs Raney nickel as the catalyst in a tetrahydrofuran (B95107) solvent. google.com

Future research is poised to move beyond these conventional batch hydrogenation methods to enhance efficiency, safety, and sustainability. Key areas of exploration include:

Advanced Catalytic Systems: Development of novel nanocatalysts, such as single-atom catalysts or bimetallic nanoparticles supported on high-surface-area materials (e.g., graphene, metal-organic frameworks). The goal is to achieve higher turnover numbers, improved selectivity, and milder reaction conditions (lower pressures and temperatures), while also facilitating easier catalyst recovery and reuse.

Transfer Hydrogenation: Investigating transfer hydrogenation protocols that utilize safer, more manageable hydrogen donors (e.g., formic acid, isopropanol) in place of high-pressure gaseous hydrogen. This would significantly improve the operational safety of the synthesis.

Flow Chemistry: The implementation of continuous flow reactors offers substantial advantages for the reduction of nitroarenes, a highly exothermic reaction. Flow chemistry provides superior control over reaction temperature and pressure, minimizes the volume of hazardous intermediates at any given time, and allows for seamless integration of in-line purification, leading to a more efficient and scalable process.

Synthesis Method Precursor Catalyst/Reagents Solvent Reference
Catalytic HydrogenationMethyl 4-amino-2-methoxy-5-nitrobenzoatePd/C, H₂Methanol lookchem.comgoogle.com
Catalytic HydrogenationNitro IntermediateRaney Nickel, H₂Tetrahydrofuran google.com

Discovery of New Chemical Transformations and Reaction Pathways

The primary utility of this compound lies in its capacity as a synthon for heterocyclic scaffolds, owing to its vicinal diamine functionality. The adjacent amino groups are perfectly poised for cyclization reactions with a variety of dielectrophilic partners.

Established transformations include:

Benzimidazole (B57391) Synthesis: Reaction with reagents like potassium ethylxanthate (B89882) leads to the formation of substituted methyl-2-mercapto-1H-benzimidazole-carboxylates. google.com

Benzotriazole (B28993) Synthesis: Treatment with sodium nitrite (B80452) in an acidic medium, such as acetic acid, facilitates diazotization of one amino group followed by intramolecular cyclization to yield methyl 6-methoxy-1H-benzotriazole-5-carboxylate. lookchem.com

Phenazine Synthesis: The compound is a known precursor for benzo[α]phenazine derivatives, which likely involves a condensation reaction with an ortho-quinone. google.com

Future research will focus on expanding the repertoire of reactions. Opportunities exist in the discovery of new transformations, such as the synthesis of other important heterocyclic systems like quinoxalines (via reaction with α-dicarbonyls) or other fused imidazole (B134444) systems. A significant challenge and opportunity lies in the regioselective functionalization of the two non-equivalent amino groups. Developing protocols for selective mono-acylation, mono-alkylation, or mono-sulfonylation would unlock access to a vast array of new intermediates for drug discovery and materials science, bypassing the need for complex protecting group strategies.

Development of Next-Generation Derivatives with Enhanced Specificity

This compound is a foundational scaffold for a variety of biologically active molecules. Its derivatives have been investigated for several therapeutic applications, demonstrating its value as a privileged fragment in medicinal chemistry.

Derivative Class Therapeutic Target/Application Reference
Bicyclic Heteroaryl DerivativesEctonucleotide Pyrophosphatase/Phosphodiesterase (ENPP1) Inhibitors googleapis.comgoogle.com
Substituted Benzimidazoles(H+/K+)ATPase Inhibitors (Antiviral Agents) google.com
Complex Heterocyclic SystemsNeuroprotective Agents google.com
Benzo[α]phenazinesAntitumor Agents google.com

The development of next-generation derivatives will be driven by the pursuit of enhanced target specificity and improved pharmacological profiles. This will involve a synergistic approach combining synthetic chemistry with computational modeling. Structure-based drug design and quantitative structure-activity relationship (QSAR) studies will guide the modification of the core structure to optimize interactions with biological targets. For instance, modifying the substituents on the benzimidazole ring derived from the parent diamine could fine-tune its binding affinity for a specific enzyme active site. The ultimate goal is to create highly potent and selective agents with minimal off-target effects.

Advanced Mechanistic Studies at the Molecular Level

A profound understanding of the reaction mechanisms underpinning the synthesis and transformation of this compound is essential for process optimization and the rational design of new chemical pathways. While specific mechanistic studies on this compound are not widely published, future research in this area would be highly valuable.

Prospective mechanistic investigations would include:

In-situ Spectroscopy: Utilizing techniques such as ReactIR (Infrared Spectroscopy) or process NMR (Nuclear Magnetic Resonance) to monitor the cyclization reactions in real-time. This would enable the identification and characterization of transient intermediates, providing direct evidence for proposed reaction pathways.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to model the transition states of key reactions, such as the regioselective functionalization of the amino groups or the cyclization cascades. These theoretical studies can elucidate the electronic and steric factors that govern reactivity and selectivity, guiding the development of more efficient and selective synthetic methods.

Integration into Emerging Fields of Chemical Science and Technology

The distinct structural features of this compound make it an attractive candidate for integration into advanced materials and emerging technologies beyond its current use in pharmaceuticals.

Future opportunities include:

High-Performance Polymers: As an aromatic diamine, it is a prime candidate to serve as a monomer for the synthesis of polymers such as polyamides, polyimides, and polybenzimidazoles (PBIs). These material classes are known for their exceptional thermal stability and mechanical strength, with potential applications in the aerospace and electronics industries.

Supramolecular Chemistry and Porous Materials: The two hydrogen-bond-donating amino groups can be exploited in the design of self-assembling supramolecular structures. Furthermore, its rigid structure and reactive sites make it a potential building block (or "strut") for the synthesis of Covalent Organic Frameworks (COFs). By combining it with appropriate linker molecules, it may be possible to create highly ordered, porous materials for applications in gas storage, separation, and heterogeneous catalysis.

Organic Electronics: Aromatic amines are fundamental components in many organic electronic materials. By derivatizing this compound to create extended conjugated systems, it could be incorporated into novel organic semiconductors, hole-transport materials for organic light-emitting diodes (OLEDs), or sensitizers in dye-sensitized solar cells.

Q & A

Q. What are the recommended synthetic routes for Methyl 4,5-diamino-2-methoxybenzoate, and how can reaction conditions be optimized?

A practical approach involves coupling protected benzoic acid derivatives with methylating agents. For example, describes a general procedure for synthesizing methoxybenzoate derivatives via nucleophilic substitution using trichlorotriazine intermediates . Key parameters to optimize include:

  • Temperature : Elevated temperatures (e.g., 45°C) improve reaction rates but may increase side-product formation.
  • Protecting groups : Use acetyl or tert-butyl groups to shield reactive amino groups during synthesis, as seen in for related impurities .
  • Catalysts : Amine bases (e.g., triethylamine) enhance nucleophilicity.

Q. What analytical techniques are most effective for characterizing this compound?

Combine spectroscopic and chromatographic methods:

  • NMR : Use DMSO-d6 to resolve amino proton signals (δ = 3.86–6.5 ppm, as in ) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can separate impurities like Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate () .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 225.1).

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data in this compound due to tautomerism or polymorphism?

Conflicting NMR or XRD data may arise from tautomeric equilibria or crystal packing. Methodological solutions include:

  • Variable-temperature NMR : Monitor dynamic proton exchanges (e.g., amino groups) across 25–100°C, as demonstrated in for imidazolium derivatives .
  • Computational modeling : DFT calculations (e.g., Gaussian09) predict stable tautomers and compare with experimental spectra.
  • Powder XRD : Identify polymorphic forms by comparing experimental diffractograms with simulated patterns from single-crystal data.

Q. What strategies mitigate degradation or impurity formation during stability studies of this compound?

Degradation pathways (e.g., hydrolysis, oxidation) can be minimized via:

  • pH control : Store solutions at pH 4–6 to prevent ester hydrolysis (common in methoxybenzoates; notes related impurities under alkaline conditions) .
  • Light exclusion : Use amber vials to avoid photodegradation, as aromatic amines are light-sensitive.
  • Accelerated stability testing : Perform stress tests at 40°C/75% RH and monitor impurities via LC-MS, referencing protocols in for triazine derivatives .

Q. How should researchers resolve discrepancies in bioactivity data for this compound derivatives?

Contradictory results (e.g., varying IC50 values) may stem from assay conditions or compound purity. Validate findings using:

  • Dose-response curves : Ensure linearity across concentrations (e.g., 1–100 μM).
  • Orthogonal assays : Compare enzymatic inhibition with cell-based viability assays (e.g., MTT).
  • Batch consistency : Use HPLC to confirm purity >95% (as in for pharmaceutical-grade standards) .

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Methyl 4,5-diamino-2-methoxybenzoate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.